molecular formula C16H15NO3 B8543429 3-hydroxy-3-(2-methoxyphenyl)-5-methyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(2-methoxyphenyl)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B8543429
M. Wt: 269.29 g/mol
InChI Key: ZMGGVQFDSUTQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-(2-methoxyphenyl)-5-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H15NO3 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-3-(2-methoxyphenyl)-5-methyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-3-(2-methoxyphenyl)-5-methyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

3-hydroxy-3-(2-methoxyphenyl)-5-methyl-1H-indol-2-one

InChI

InChI=1S/C16H15NO3/c1-10-7-8-13-12(9-10)16(19,15(18)17-13)11-5-3-4-6-14(11)20-2/h3-9,19H,1-2H3,(H,17,18)

InChI Key

ZMGGVQFDSUTQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(C3=CC=CC=C3OC)O

solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methoxyphenylmagnesium bromide is prepared from 6.8 g of magnesium in 15 ml of THF and from a solution of 52.5 g of 1-bromo-2-methoxybenzene in 75 ml of THF. This solution is added dropwise at RT, under an argon atmosphere, to a mixture of 8.9 g of 5-methyl-1H-indole-2,3-dione in 80 ml of THF and is then refluxed for 3 hours. After cooling to RT, saturated NH4Cl solution is added to the reaction mixture, the resulting mixture is extracted three times with EtOAc and the combined organic phases are washed twice with water and with saturated NaCl solution, dried over Na2SO4 and the solvent is partially concentrated. The precipitate formed is spin-filtered off to give 9 g of the expected product.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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